molecular formula C24H21ClN4O3S B11488359 4-chloro-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

4-chloro-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one

Cat. No.: B11488359
M. Wt: 481.0 g/mol
InChI Key: RGWQVUANTIFHIN-UHFFFAOYSA-N
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Description

4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that belongs to the class of 2-naphthalene sulfonic acids and derivatives This compound is characterized by its unique structure, which includes a naphthalene moiety, a piperazine ring, and a dihydropyridazinone core

Preparation Methods

The synthesis of 4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves multiple steps, including the formation of the naphthalene sulfonyl chloride, which is then reacted with piperazine to form the naphthalene sulfonyl piperazine intermediate. This intermediate is further reacted with a chlorinated phenyl dihydropyridazinone derivative under specific reaction conditions to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-CHLORO-5-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-2-PHENYL-2,3-DIHYDROPYRIDAZIN-3-ONE include other naphthalene sulfonic acid derivatives and piperazine-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications. For example, compounds like 4-(6-CHLORO-NAPHTHALENE-2-SULFONYL)-PIPERAZIN-1-YL]- (3,4,5,6-TETRAHYDRO-2H-[1,4’]BIPYRIDINYL-4-YL)-METHANONE have similar structural features but may exhibit different pharmacological properties .

Properties

Molecular Formula

C24H21ClN4O3S

Molecular Weight

481.0 g/mol

IUPAC Name

4-chloro-5-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)-2-phenylpyridazin-3-one

InChI

InChI=1S/C24H21ClN4O3S/c25-23-22(17-26-29(24(23)30)20-8-2-1-3-9-20)27-12-14-28(15-13-27)33(31,32)21-11-10-18-6-4-5-7-19(18)16-21/h1-11,16-17H,12-15H2

InChI Key

RGWQVUANTIFHIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C(C(=O)N(N=C2)C3=CC=CC=C3)Cl)S(=O)(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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